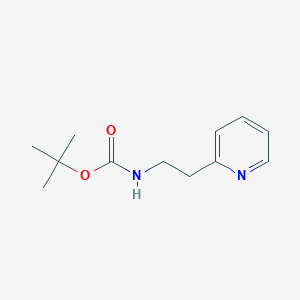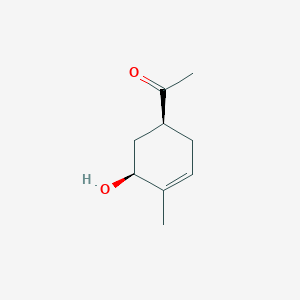
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI), also known as 1-dehydro-β-ionone, is a natural compound found in plants such as carrots, grapes, and tomatoes. It belongs to the class of compounds known as carotenoids, which are responsible for the red, orange, and yellow colors in fruits and vegetables. This compound has gained attention due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It may also work by inhibiting the production of inflammatory cytokines, which are proteins that contribute to inflammation in the body.
Biochemical And Physiological Effects
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been found to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have a protective effect on the cardiovascular system by reducing lipid peroxidation and improving lipid profile.
Advantages And Limitations For Lab Experiments
The advantages of using Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone in lab experiments include its availability, low cost, and potential therapeutic applications. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its stability can be affected by light and heat, which can lead to degradation of the compound.
Future Directions
There are several future directions for the study of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone can be synthesized through the oxidation of β-carotene, which is a common carotenoid found in plants. This process involves the use of chemical oxidants such as potassium permanganate or chromium trioxide. Alternatively, it can be synthesized through the degradation of zeaxanthin, another carotenoid found in plants.
Scientific Research Applications
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. These properties make it a potential candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
properties
CAS RN |
130814-92-5 |
|---|---|
Product Name |
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI) |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(1S,5S)-5-hydroxy-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8-9,11H,4-5H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
UEAWHAUBAUYFAX-IUCAKERBSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@@H]1O)C(=O)C |
SMILES |
CC1=CCC(CC1O)C(=O)C |
Canonical SMILES |
CC1=CCC(CC1O)C(=O)C |
synonyms |
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



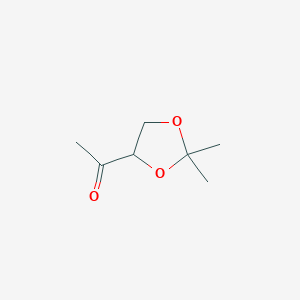
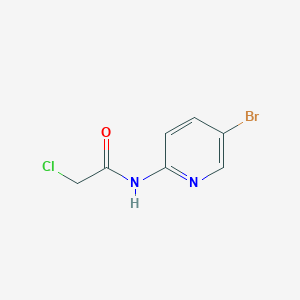
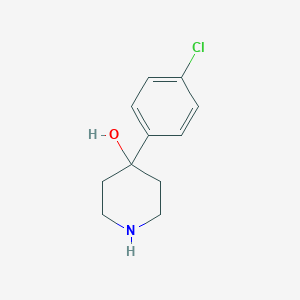
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
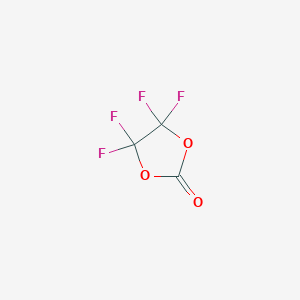
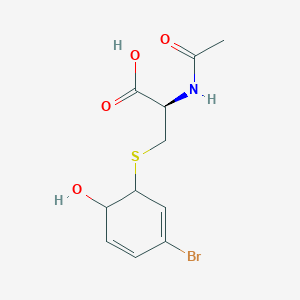
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
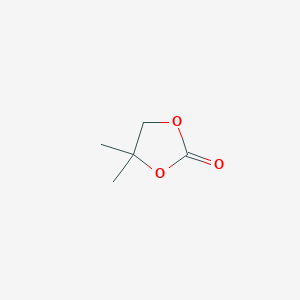
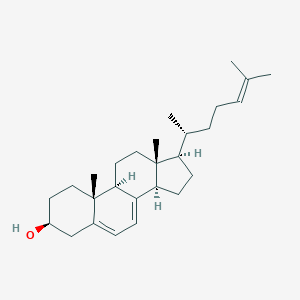
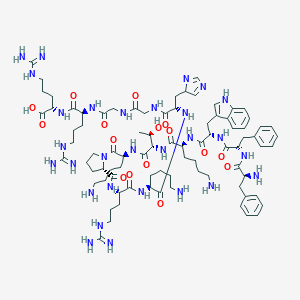
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
